molecular formula C12H14ClF3N2 B1424012 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 1220036-31-6

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1424012
CAS No.: 1220036-31-6
M. Wt: 278.7 g/mol
InChI Key: UNIFKJOYZVBQBP-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine (: 1220029-27-5) is a chemical compound with the molecular formula C12H14ClF3N2 and a molecular weight of 278.70 g/mol . It is provided for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives. TFMP derivatives are of significant interest in advanced chemical research, particularly in the agrochemical and pharmaceutical industries . The biological activity of TFMP-based compounds is attributed to the unique combination of the trifluoromethyl group's strong electron-withdrawing properties and the characteristics of the pyridine moiety . These properties can influence a molecule's metabolism, translocation, and affinity to biological targets . While specific applications for this particular analog are proprietary, its structure suggests its value as a key intermediate for synthesizing and exploring novel active ingredients. Researchers are advised to store the product sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

3-chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c1-8-3-2-4-18(7-8)11-10(13)5-9(6-17-11)12(14,15)16/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFKJOYZVBQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175452
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-31-6
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, 3-methylpiperidine, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are relevant to pharmaceutical and agricultural applications:

  • Antibacterial and Antiviral Properties : Compounds containing trifluoromethylpyridine moieties have demonstrated significant antibacterial and antiviral activities. For instance, derivatives have been tested against various pathogens, showing promising results in inhibiting bacterial growth and viral replication.
  • Insecticidal Effects : Research indicates that similar compounds have exhibited insecticidal properties, making them suitable candidates for agrochemical applications. The trifluoromethyl group enhances the efficacy of these compounds against pests .
  • Anticancer Potential : Several studies have explored the anticancer activities of related compounds, particularly those that inhibit specific kinases involved in cancer progression, such as c-KIT kinase. This suggests that 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine could also possess similar properties .

Case Study 1: Antimicrobial Activity

A study evaluated various trifluoromethyl pyridine derivatives against common bacterial strains. The results showed that certain derivatives, potentially including this compound, inhibited bacterial growth effectively at concentrations as low as 50 μg/ml .

Case Study 2: Insecticidal Efficacy

Insecticidal activity was assessed through bioassays against pests like Mythimna separata and Spodoptera frugiperda. Compounds similar to this compound showed moderate efficacy compared to established insecticides, indicating potential for development as new agrochemicals .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntibacterialInhibition of bacterial growth
AntiviralViral replication inhibition
InsecticidalDisruption of pest physiology
Anticancerc-KIT kinase inhibition

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, trifluoromethyl, and piperidinyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications/Notes
3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine (Target) 3-Methylpiperidine C12H13ClF3N2 267.7 N/A N/A Hypothesized herbicidal/antimicrobial activity
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine Pyrrolidine C10H10ClF3N2 250.65 N/A N/A Stable at 2–8°C; used in drug discovery
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-Methylhydrazine C7H7ClF3N3 225.60 N/A N/A Intermediate in pesticide synthesis
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j) 4-(Trifluoromethoxy)benzyloxy-phenyl C21H13ClF6NO 456.8 62.3–64.0 91.5 High-yield herbicidal candidate
3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine 2-Methyl-4-nitroimidazole C10H6ClF3N4O2 306.63 N/A N/A Predicted antimicrobial activity

Key Observations :

  • Substituent Effects on Stability : Piperidine and pyrrolidine derivatives (e.g., ) exhibit enhanced stability compared to hydrazine analogs (e.g., ), likely due to reduced steric hindrance and stronger N-heterocycle interactions.
  • Yield Optimization : Compounds with bulky substituents (e.g., 7j in ) achieve higher yields (>90%) compared to smaller analogs, suggesting steric and electronic factors influence reaction efficiency.
NMR Data
  • 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine :
    • ¹H NMR : Peaks for pyrrolidine protons (δ 1.8–2.1 ppm) and pyridine protons (δ 8.5–9.1 ppm).
    • ¹³C NMR : Trifluoromethyl carbon at δ 122.76 (q, J = 274.2 Hz).
  • 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j) :
    • ¹H NMR : Aromatic protons at δ 7.93–8.01 ppm; benzyloxy methylene at δ 4.58 ppm.

Trend : Electron-deficient substituents (e.g., trifluoromethyl) deshield adjacent protons, shifting peaks downfield.

Biological Activity

3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and a 3-methylpiperidin-1-yl group. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities.

  • Molecular Formula : C10H10ClF3N
  • Molecular Weight : Approximately 250.65 g/mol
  • Structural Characteristics : The presence of the chloro and trifluoromethyl groups enhances lipophilicity, which is crucial for biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have demonstrated significant antibacterial, antiviral, and insecticidal properties.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridineSimilar pyridine core with a different amine substituentAntimicrobial properties
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)Contains chloro and trifluoromethyl groupsPotentially antiviral
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridineHydrazine substituent instead of piperidineExhibits herbicidal activity

Research indicates that the mechanisms of action for compounds like this compound may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Interaction : Modulating receptor activity which can influence various metabolic pathways.
  • Electrophilic Substitution : The trifluoromethyl group may engage in electrophilic aromatic substitution reactions, enhancing biological interactions.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Antibacterial Activity : A study on similar trifluoromethylpyridine derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential utility in treating bacterial infections .
  • Antiviral Properties : Research has demonstrated that derivatives of trifluoromethylpyridines exhibit antiviral effects against specific viral pathogens, suggesting that the structural components of this compound could confer similar benefits .
  • Insecticidal Effects : Compounds with trifluoromethyl substitutions have been evaluated for their insecticidal properties, showing effectiveness against agricultural pests, which could be beneficial in agrochemical applications .

Safety and Toxicity Considerations

While specific toxicity data for this compound is limited, general safety guidelines suggest caution due to the presence of chlorinated and fluorinated components. These compounds can exhibit varying toxicities depending on their chemical structure . Handling should be performed following standard safety protocols, including consulting safety data sheets (SDS).

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, substituting a chlorine atom on the pyridine ring with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ in toluene/MeOH) is a common approach. Palladium-catalyzed Suzuki-Miyaura coupling using boronic acid derivatives can also introduce aryl/heteroaryl groups . Key steps include optimizing reaction temperature (e.g., 110°C for cross-coupling) and using ligands like dppb to enhance catalytic efficiency .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and substitution patterns. For instance, ¹⁹F NMR can distinguish trifluoromethyl groups, while ¹H NMR resolves piperidine ring protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide molecular weight and spatial conformation. Reported NMR shifts for similar compounds (e.g., δ ~8.5 ppm for pyridine protons) serve as benchmarks .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. The chlorine atom at position 3 and the trifluoromethyl group at position 5 direct electrophilic/nucleophilic attacks to specific sites. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., azetidine) enhance selectivity. For example, Pd-catalyzed C–H arylation on fluorinated pyridines requires precise control of ligand-metal interactions to avoid byproducts .

Q. What mechanistic insights exist for palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer : Pd(0)/Pd(II) cycles dominate cross-coupling mechanisms. Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates, followed by transmetallation with boronic acids. Reductive elimination yields the coupled product. Ligands like dppb stabilize intermediates, while polar solvents (DMF) accelerate transmetallation. Competitive side reactions (e.g., homocoupling) are minimized by degassing solvents to exclude oxygen .

Q. How does this compound interact with biological targets, and what are its potential pharmacological applications?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for CNS-targeted drugs. In vitro assays (e.g., enzyme inhibition studies) reveal interactions with neurotransmitter receptors (e.g., nicotinic acetylcholine receptors). Molecular docking simulations predict binding to hydrophobic pockets of proteins, validated via fluorescence polarization assays. Derivatives of similar pyridines show herbicidal activity by disrupting plant cell membranes .

Q. What are its applications in materials science, particularly in optoelectronics?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group improves charge transport in organic semiconductors. In OLEDs, pyridine-based Ir(III) complexes (e.g., with carbene ligands) emit greenish-blue light (λmax ~480 nm) due to ligand-centered transitions. Device efficiency (e.g., external quantum efficiency up to 33.5%) is tested via electroluminescence spectroscopy and current-voltage measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine

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